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This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers, scientists, and winemaking professionals in managing calcium
tartrate (CaT) instability.

Frequently Asked Questions (FAQs)
Q1: What is calcium tartrate instability in wine?

Calcium tartrate instability is a condition where calcium tartrate crystals form and precipitate

in bottled wine.[1][2] These crystals, which appear as colorless or white bipyramidal or

rhomboid deposits, are often perceived by consumers as a quality fault.[1][3] The precipitation

can be a slow process, sometimes occurring months after bottling, making it a significant

challenge for winemakers.[1][4]

Q2: What are the primary causes of calcium tartrate instability?

The primary drivers of calcium tartrate instability are elevated concentrations of calcium and

tartaric acid in the wine, particularly at a higher pH.[1][3][5] As the pH of the wine increases, the

equilibrium of tartaric acid shifts, favoring the formation of tartrate ions (T²⁻), which can then

precipitate with calcium.[3][6]

Q3: What are the main sources of calcium in wine?

Calcium in wine originates from several sources:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b035300?utm_src=pdf-interest
https://www.benchchem.com/product/b035300?utm_src=pdf-body
https://www.benchchem.com/product/b035300?utm_src=pdf-body
https://www.benchchem.com/product/b035300?utm_src=pdf-body
https://www.benchchem.com/product/b035300?utm_src=pdf-body
https://www.benchchem.com/product/b035300?utm_src=pdf-body
https://www.awri.com.au/industry_support/winemaking_resources/fining-stabilities/hazes_and_deposits/calcium_instability/
https://www.pros.co.nz/blog/understanding-calcium-instability-in-wine
https://www.awri.com.au/industry_support/winemaking_resources/fining-stabilities/hazes_and_deposits/calcium_instability/
https://www.enartis.com/en-au/tartaric-stabilization-how-to-avoid-the-precipitation-of-wine-in-the-bottle/
https://www.awri.com.au/industry_support/winemaking_resources/fining-stabilities/hazes_and_deposits/calcium_instability/
https://bri.co.nz/2023/10/19/calcium-tartrate/
https://www.benchchem.com/product/b035300?utm_src=pdf-body
https://www.benchchem.com/product/b035300?utm_src=pdf-body
https://www.awri.com.au/industry_support/winemaking_resources/fining-stabilities/hazes_and_deposits/calcium_instability/
https://www.enartis.com/en-au/tartaric-stabilization-how-to-avoid-the-precipitation-of-wine-in-the-bottle/
https://www.enartis.com/wp-content/uploads/2020/05/FA_Leaflet-Calcio_210x297_PA_0520_LR.pdf
https://www.enartis.com/en-au/tartaric-stabilization-how-to-avoid-the-precipitation-of-wine-in-the-bottle/
https://www.enartis.com/wp-content/uploads/2022/11/Enartis_High-pH_flyer_PA.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b035300?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Vineyard Soil: The natural uptake of calcium by the vine from the soil is a primary source.[1]

[7]

Winemaking Additions: The use of calcium carbonate for deacidification can significantly

increase calcium levels.[1][2] Fining agents like casein or other milk products can also

contribute to the calcium content.[1][2]

Concrete Tanks: In the past, fermentation and storage in unlined or poorly coated concrete

tanks were a notable source of calcium contamination.[1][5]

Q4: How does pH influence calcium tartrate instability?

pH plays a crucial role in calcium tartrate stability. A higher wine pH, especially above 3.5,

increases the concentration of tartrate ions, thereby increasing the likelihood of calcium
tartrate precipitation.[1][6] Even a small increase in pH, such as 0.1, can dramatically affect the

speed and intensity of precipitation.[5]

Q5: Does temperature affect calcium tartrate precipitation?

Unlike potassium bitartrate, temperature has a limited effect on the precipitation of calcium
tartrate.[1][2] While lower temperatures can slow the rate of precipitation, they do not

significantly increase the stability of the wine against calcium tartrate formation.[8] This is why

standard cold stability tests are not reliable for predicting calcium tartrate instability.[1][2]

Q6: Can malolactic fermentation (MLF) contribute to calcium tartrate instability?

Yes, malolactic fermentation can increase the risk of calcium tartrate precipitation.[1][2] This is

due to two main factors: the increase in wine pH that typically accompanies MLF and the

conversion of malic acid, a known inhibitor of calcium tartrate crystallization, into the less

inhibitory lactic acid.[1]

Troubleshooting Guide
Problem: Crystalline deposits have formed in my bottled wine. How can I determine if it is

calcium tartrate?
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Solution: A simple qualitative test can help differentiate between calcium tartrate and

potassium bitartrate crystals:

Collect some of the crystals from the bottle.

Place them in a flask or beaker with clean water.

Heat the solution to between 80-100°C while stirring occasionally.

If the crystals do not dissolve, they are likely calcium tartrate.[5]

For a definitive identification, infrared (IR) spectroscopy can be used to confirm the presence of

calcium tartrate.[1]

Problem: I suspect my wine is at risk of calcium tartrate instability. How can I test for this?

Solution: A common method to assess the risk of calcium tartrate instability involves a stability

test using micronized calcium tartrate. The protocol for this test is detailed in the

"Experimental Protocols" section below. This test helps to determine the wine's propensity to

precipitate calcium tartrate by measuring the change in calcium concentration after seeding

with crystal nuclei.

Problem: My wine has tested positive for potential calcium tartrate instability. What are my

treatment options?

Solution: Several methods can be employed to stabilize wine against calcium tartrate
precipitation:

Seeding with Micronized Calcium Tartrate: Adding a specific amount of micronized calcium
tartrate (e.g., Enocristal Ca) can act as crystallization nuclei, accelerating the formation and

precipitation of calcium tartrate crystals in the tank, which can then be removed by filtration

before bottling.[5][6]

Electrodialysis: This technique uses an electric field and selective membranes to remove

excess calcium and tartrate ions from the wine.[7][9]
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Ion Exchange Resins: Cation exchange resins can be used to reduce the calcium content in

wine.[7][10]

Protective Colloids: Certain additives can inhibit crystal growth. Metatartaric acid is effective

but its stability is short-lived, making it suitable for wines with a quick turnover.[9][10] Yeast

mannoproteins and carboxymethyl cellulose (CMC) can also inhibit crystal formation.[11][12]

Data Presentation
Table 1: Calcium Concentration Thresholds for Instability Risk

Wine Type Calcium Concentration Threshold

General > 70-80 mg/L

White & Rosé > 80 mg/L

Red > 60 mg/L

Note: These are general guidelines, and instability can still occur at lower concentrations

depending on other wine parameters like pH and tartaric acid content.[1][3][7]

Experimental Protocols
Calcium Tartrate Stability Test

Objective: To determine the potential instability of a wine to calcium tartrate precipitation.

Materials:

100 mL wine sample (protein stable for white and rosé wines)

0.4 g micronized calcium tartrate

Stirring apparatus

-4°C storage (refrigerator or water bath)

0.45-micron membrane filter
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Method for calcium analysis (e.g., atomic absorption spectroscopy)

Procedure:

Analyze the initial calcium concentration of the wine sample (Ca1).[13]

Add 0.4 g of micronized calcium tartrate to the 100 mL wine sample.[13]

Stir the sample for 15 minutes.[13]

Store the sample at -4°C for 24 hours.[13]

After 24 hours, filter the wine through a 0.45-micron membrane.[13]

Analyze the calcium concentration of the filtered wine (Ca2).[13]

Calculate the change in calcium concentration: ΔCa = Ca1 - Ca2.

Interpretation: A significant decrease in calcium concentration (a high ΔCa value) indicates that

the wine is supersaturated with calcium tartrate and is at risk of precipitation. The

interpretation of the results can be further refined by considering the wine's pH and tartaric acid

concentration.[14]
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Caption: Factors influencing the calcium tartrate precipitation pathway in wine.
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Caption: A decision-making workflow for troubleshooting crystalline deposits in wine.

Need Custom Synthesis?
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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